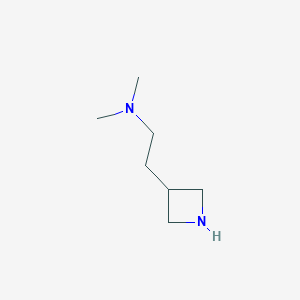

2-(Azetidin-3-yl)-N,N-dimethylethanamine

Description

Significance of Four-Membered Heterocycles in Medicinal Chemistry

Four-membered heterocyclic rings, such as azetidines, oxetanes, and thietanes, are becoming increasingly popular as design elements in medicinal chemistry. numberanalytics.comnih.gov Their appeal lies in their ability to serve as versatile building blocks for more intricate molecular structures and their potential applications across various fields, including pharmaceuticals and agrochemicals. numberanalytics.com

Azetidine (B1206935), a four-membered saturated heterocycle containing a nitrogen atom, is a favored framework in drug discovery. ambeed.comsciencedaily.com Its incorporation into a molecule can significantly influence its biological activity and properties. The azetidine ring is found in a variety of natural products and synthetic compounds that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.commdpi.com The inherent ring strain of the azetidine moiety contributes to its unique chemical reactivity and conformational rigidity, which can be advantageous in drug design. rsc.orgresearchgate.net This rigidity helps to pre-organize the spatial orientation of molecular fragments, potentially leading to higher binding affinity with biological targets. enamine.net

Several approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic relevance. For instance, azetidines are components in treatments for neurological conditions such as Parkinson's disease and Tourette's syndrome. sciencedaily.comtechnologynetworks.com

Relevance of N,N-Dimethylethanamine Moieties in Bioactive Compounds

The N,N-dimethylethanamine moiety is a common feature in a wide array of bioactive compounds. This functional group consists of a tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom. The presence of the tertiary amine can significantly influence a molecule's basicity, allowing for the formation of salts which can improve solubility and facilitate formulation. The N,N-dimethyl group can also play a role in receptor binding and can impact a compound's metabolic stability.

Table 1: Physicochemical Properties of N,N-Dimethylethanamine

| Property | Value |

| Molecular Formula | C4H11N |

| Molar Mass | 73.14 g/mol |

| Appearance | Clear colorless liquid |

| Odor | Ammonia-like to fish-like |

| Boiling Point | 36.5 °C |

Data sourced from PubChem CID 11723 nih.gov

Contextualizing 2-(Azetidin-3-yl)-N,N-dimethylethanamine within Privileged Chemical Space

The term "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds represent a valuable starting point for the design of new drugs. The compound this compound can be considered to occupy a privileged chemical space due to the combination of its two key structural components.

The azetidine ring provides a rigid, three-dimensional framework that can be strategically functionalized to interact with specific binding pockets in proteins. Its polarity and hydrogen bonding potential can contribute to favorable interactions with biological targets. The N,N-dimethylethanamine side chain introduces a basic center, which can be crucial for salt formation and solubility, as well as for establishing ionic interactions with acidic residues in a protein's active site. The combination of the conformationally constrained azetidine ring and the flexible N,N-dimethylethanamine linker allows for the exploration of diverse chemical space and the optimization of interactions with a variety of biological targets.

Current Research Landscape and Future Directions for Azetidine Derivatives

The synthesis and application of azetidine derivatives continue to be an active area of research in medicinal chemistry. medwinpublishers.comrsc.org Due to the inherent ring strain, the synthesis of azetidines can be challenging, prompting the development of novel and efficient synthetic methodologies. medwinpublishers.commedwinpublishers.com Recent advances include cycloaddition reactions, C-H activation, and strain-release homologation to create diverse and complex azetidine-containing molecules. rsc.org

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methods: Creating more efficient and stereoselective methods for the synthesis of functionalized azetidines will be crucial for expanding their accessibility and utility in drug discovery. rsc.org

Exploration of New Biological Targets: Investigating the potential of azetidine-containing compounds to modulate new and challenging biological targets will continue to be a priority.

Application in Proteolysis Targeting Chimeras (PROTACs): The rigid nature of the azetidine ring makes it an attractive linker component in the design of PROTACs, which are emerging as a powerful therapeutic modality. nih.gov

Expansion of Chemical Diversity: The synthesis of novel azetidine-based scaffolds will enable the exploration of new areas of chemical space and the discovery of compounds with novel mechanisms of action.

The continued exploration of azetidine chemistry promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

WMXOYGGQFXYTNA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1CNC1 |

Origin of Product |

United States |

In Vitro Pharmacological Characterization and Structure Activity Relationships Sar

Enzyme Inhibition Studies

Mechanism of Enzyme Inhibition

Competitive Inhibition: In this mode, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. aatbio.com The inhibitor and substrate are in direct competition for the same site. This type of inhibition can be overcome by increasing the substrate concentration. Several flavonoid derivatives synthesized to include heterocyclic moieties have demonstrated competitive inhibition against α-glucosidase. researchgate.netfrontiersin.org

Mixed-Type Inhibition: This form of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. frontiersin.org This affects both the binding of the substrate (altering the Michaelis constant, K_m) and the catalytic activity of the enzyme (altering the maximum velocity, V_max). Kinetic studies on certain 3-aryl-3-azetidinyl acetic acid methyl esters revealed a mixed type of inhibition against acetylcholinesterase. ktu.edu

The determination of these mechanisms is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. 2minutemedicine.com

Inhibition of Specific Enzyme Classes

The versatility of the azetidine (B1206935) scaffold has been leveraged to design inhibitors for a wide range of enzyme classes. medwinpublishers.comnih.gov

Glycosidases (α-glucosidase, α-amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govrsc.org While extensive research exists on various heterocyclic compounds as glycosidase inhibitors, specific data on simple azetidine derivatives is emerging. Studies have shown that compounds incorporating nitrogen-containing heterocyclic scaffolds can be potent inhibitors of these enzymes. researchgate.netresearchgate.net For instance, certain flavonoid derivatives have shown excellent inhibitory effects on α-glucosidase, with some exhibiting IC50 values in the low micromolar range, significantly more potent than the standard drug acarbose. frontiersin.org The development of azetidine-based compounds is considered a promising area for new antidiabetic agents. nih.gov

Cholinergic Enzymes (Acetylcholinesterase - AChE)

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132). ktu.edunih.gov A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and evaluated for inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ktu.edunih.gov

The findings indicated that many of these compounds were more effective at inhibiting AChE than BChE. ktu.edu Notably, the benzamide (B126) derivative 26 and the phenylacetamide derivative 27 showed AChE inhibition comparable to that of the marketed drug rivastigmine. ktu.edu The structure-activity relationship (SAR) studies highlighted that the nature of the substituent on the azetidine nitrogen and the aryl group at the 3-position significantly influences the inhibitory potency and selectivity. ktu.edunih.gov

Below is a data table summarizing the inhibitory activities of selected azetidine derivatives against AChE and BChE. ktu.edu

| Compound | R | Ar | AChE IC50 (μM) | BChE IC50 (μM) |

| 11 | H | 4-FC6H4 | 88.35 ± 6.91 | > 500 |

| 14 | H | 4-ClC6H4 | 79.51 ± 4.52 | > 500 |

| 15 | H | 4-BrC6H4 | 131.88 ± 12.31 | 54.47 ± 3.91 |

| 16 | H | 3-ClC6H4 | 85.58 ± 7.21 | > 500 |

| 24 | Benzyl | 4-FC6H4 | 84.89 ± 6.23 | > 500 |

| 26 | Benzoyl | C6H5 | 52.82 ± 3.15 | 100.95 ± 8.12 |

| 27 | Phenylacetyl | C6H5 | 59.17 ± 4.23 | 204.17 ± 15.34 |

| 28 | 3-Phenylpropanoyl | C6H5 | 63.85 ± 5.01 | 165.71 ± 13.21 |

| Galantamine | 1.37 ± 0.09 | 7.91 ± 0.54 | ||

| Rivastigmine | 56.1 | - |

Data sourced from Šachlevičiūtė et al. (2023). ktu.edu

Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnih.gov The structure-activity relationships of many tyrosinase inhibitors have been studied, revealing that specific scaffolds, such as those containing resorcinol (B1680541) or thiourea (B124793) groups, are crucial for activity. nih.govmdpi.com These groups often interact with the copper ions in the enzyme's active site. nih.govresearchgate.net While a vast number of natural and synthetic compounds have been screened, there is limited specific information in the reviewed literature detailing azetidine derivatives as potent tyrosinase inhibitors.

Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is critical in regulating cell proliferation and survival, and its dysregulation is common in cancer. While many inhibitors targeting this pathway have been developed, research specifically detailing azetidine-based compounds as direct PI3K inhibitors is not extensively covered in the primary literature reviewed for this article. However, the azetidine scaffold has been successfully incorporated into inhibitors of other key cancer-related targets. For instance, novel azetidine-based compounds have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govresearchgate.net Some of these compounds were found to selectively inhibit STAT3 activity with IC50 values in the sub-micromolar range and were shown to bind irreversibly to the protein. nih.gov

Enzyme Inhibitory Kinetic Characterization

Understanding the kinetics of enzyme inhibition provides deep insight into the inhibitor's mechanism of action. americanpeptidesociety.org This is often accomplished by analyzing reaction rates at varying substrate and inhibitor concentrations, followed by graphical analysis using methods like the Lineweaver-Burk plot. khanacademy.orgwikipedia.orgyoutube.com

For the azetidine-based acetylcholinesterase inhibitors, kinetic studies were performed on the most active compounds. Analysis using Lineweaver-Burk plots indicated that derivatives 26 and 27 act as mixed-type inhibitors of AChE. ktu.edu In a mixed-inhibition model, the inhibitor can bind to the enzyme irrespective of whether the substrate is already bound. This type of inhibition is characterized by a decrease in the apparent V_max and a change (either increase or decrease) in the apparent K_m. 2minutemedicine.com This suggests that these azetidine compounds bind to a site on the acetylcholinesterase enzyme that is distinct from the active site where acetylcholine binds, but this binding still influences the catalytic activity and substrate binding. ktu.edu

In the field of glycosidase inhibitors, kinetic studies of some flavonoid derivatives have also revealed mixed-type inhibition, indicating that these compounds can bind to both the free α-glucosidase enzyme and the enzyme-substrate complex. frontiersin.org

Structure-Activity Relationship (SAR) Investigations

The pharmacological profile of 2-(azetidin-3-yl)-N,N-dimethylethanamine derivatives is intricately linked to their chemical structure. Alterations to the azetidine ring, the N,N-dimethylethanamine moiety, and the introduction of various substituents have been shown to significantly modulate binding affinity and functional activity at different receptors and transporters.

Impact of Azetidine Ring Substitutions on Activity

Substitutions on the azetidine ring of this compound analogs can profoundly influence their pharmacological properties. The position and nature of these substituents are critical in determining the interaction with the target protein. For instance, in the context of GABA uptake inhibitors, derivatives with substitutions at the 2- and 3-positions of the azetidine ring have been evaluated. The introduction of an acetic acid moiety or a carboxylic acid function at these positions has been a key area of investigation. mdpi.com

Furthermore, the exploration of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as analogs of the known GABA-uptake inhibitor NNC-05-2045, which features a piperidine (B6355638) ring, highlights the interest in understanding the role of the azetidine scaffold. mdpi.com In a series of azetidine derivatives designed as triple reuptake inhibitors, the 3-aryl-3-oxypropylamine scaffold has been a central theme, with modifications at the 3-position of the azetidine ring being crucial for activity. nih.gov

The following table summarizes the impact of representative azetidine ring substitutions on the activity of related compounds.

| Compound ID | Azetidine Ring Substitution | Target | Activity (IC50) |

| Analog 1 | 2-acetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 µM |

| Analog 2 | 2-acetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 µM |

| Analog 3 | 3-carboxylic acid with 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 µM |

| Analog 4 | 3-hydroxy-3-(4-methoxyphenyl) | GAT-1 | 26.6 µM |

| Analog 5 | 3-hydroxy-3-(4-methoxyphenyl) | GAT-3 | 31.0 µM |

Data derived from studies on azetidine-based GABA uptake inhibitors. mdpi.com

Influence of N,N-Dimethylethanamine Moiety on Binding and Inhibition

The N,N-dimethylethanamine portion of the molecule is a key determinant of its interaction with biological targets, contributing to both binding affinity and functional activity. The nitrogen atom's basicity and the steric bulk of the N,N-dimethyl groups play a significant role. In studies of sigma receptor ligands, for example, the nature of the N-alkyl substituents is a critical factor. N,N-dialkyl derivatives have been synthesized and evaluated for their binding affinities, with the length and nature of the alkyl chains influencing potency and selectivity. nih.gov

In a series of 5-substituted 2-(N,N-dialkylaminoethyl)amino-1,3,4-thiadiazoles, the N,N-dialkylaminoethylamino side chain was found to be important for antihistaminic, anticholinergic, and norepinephrine-potentiating activities. jmchemsci.com This suggests that the N,N-dimethylethanamine moiety in this compound is likely to be a crucial pharmacophoric element.

The table below illustrates the influence of modifications to the N,N-dialkylaminoethyl moiety on the activity of related compounds.

| Compound ID | N-Substituent Modification | Target | Activity (Ki) |

| Analog A | N,N-Dibutyl | Sigma-1 Receptor | 17.7 nM |

| Analog B | N,N-Dibutyl-3-(4-nitrophenyl)propylamine | Sigma-1 Receptor | 0.36 nM |

| Analog C | N-Propyl-N'-(4-aminophenylethyl) | Sigma-1 Receptor | 6 nM |

Data derived from studies on sigma receptor ligands with N,N-dialkyl moieties. nih.gov

Role of Halogen Substitutions in Pharmacological Activity

The introduction of halogen atoms into the structure of pharmacologically active molecules is a common strategy in medicinal chemistry to modulate their properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding interactions. mdpi.com In a series of pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives, chloro-substituted compounds demonstrated good antibacterial activity. mdpi.com

For instance, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one showed notable activity against Staphylococcus aureus. mdpi.com While this data is not directly from this compound analogs, it underscores the potential importance of halogen substitutions in modulating the biological activity of azetidine-containing compounds. The introduction of a fluorine atom at the C-4 position of a piperidine ring in a series of 5-HT1A receptor agonists was found to be favorable for oral activity. mdma.ch This highlights the diverse roles that halogens can play in drug design.

The following table provides examples of how halogen substitutions can influence the activity of related heterocyclic compounds.

| Compound ID | Halogen Substitution | Biological Target/Activity | Observation |

| Analog X | 3-chloro, 4-fluoro phenyl | Antibacterial (S. aureus) | Good activity |

| Analog Y | 3-chloro, 4-chloro phenyl | Antibacterial (S. aureus) | Good activity |

| Analog Z | 4-fluoro (on piperidine ring) | 5-HT1A Receptor Agonist | Improved oral activity |

Data derived from studies on various heterocyclic compounds. mdpi.commdma.ch

Conformational Effects and Rigidity on Biological Interactions

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. The azetidine ring, being a four-membered heterocycle, imparts a degree of conformational constraint on the molecule. This rigidity can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.

The conformational dynamics of 3,3-substituted azetidine moieties have been observed to cause broadening of signals in 1H-NMR spectra, indicating that the ring is not static. mdpi.com The puckered structure of the azetidine ring can be influenced by the nature of the substituents. mdpi.com In the context of GABA uptake inhibitors, azetidine derivatives are considered conformationally constrained GABA or beta-alanine (B559535) analogs. mdpi.com This conformational restriction is a key design element in achieving potent and selective inhibition.

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

In Vivo Pharmacokinetic (PK) Studies in Non-Human Species

Pharmacokinetic Parameters Measured

Elimination Half-Life (t1/2)The elimination half-life, a critical parameter indicating the time it takes for the concentration of the drug to reduce by half in the body, has not been documented for this specific molecule in any preclinical species.

Preclinical Research on 2-(Azetidin-3-yl)-N,N-dimethylethanamine Remains Undisclosed in Publicly Available Scientific Literature

Detailed preclinical pharmacokinetic and pharmacodynamic data for the chemical compound this compound are not available in the public domain. Extensive searches of scientific databases and literature have not yielded specific information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, nor its pharmacological effects in animal models.

Consequently, key data points essential for constructing a preclinical profile, such as absolute and relative oral bioavailability, plasma protein binding, and metabolic stability, remain uncharacterized for this specific molecule. Similarly, information on its pharmacodynamic properties, including the correlation of drug exposure with pharmacological response, target engagement, and biomarker modulation, is not publicly accessible. Furthermore, there is no evidence of physiologically based pharmacokinetic (PBPK) modeling or in vitro-in vivo correlation (IVIVC) studies having been published.

The absence of this information in publicly available resources prevents a detailed discussion and presentation of data tables as requested for the specified sections and subsections. The scientific community awaits disclosure of such data, which is fundamental for understanding the therapeutic potential and development of any new chemical entity.

Preclinical Pharmacokinetic Data for this compound Remains Undisclosed in Publicly Accessible Research

Despite a thorough review of scientific literature and publicly available data, specific preclinical pharmacokinetic and pharmacodynamic information for the compound this compound, particularly concerning inter-species scaling and allometric predictions in animal models, is not available in the public domain.

Extensive searches of scholarly databases and scientific publications did not yield any studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical animal models. Consequently, data required to perform an inter-species scaling analysis and generate allometric predictions for its pharmacokinetic (PK) parameters are absent from the available literature.

Inter-species scaling is a critical step in drug development, allowing researchers to predict human pharmacokinetic parameters from data obtained in different animal species. This process typically involves the use of allometric scaling, which relates physiological and pharmacokinetic parameters to the body weight of the species. The general allometric equation is expressed as:

Y = aWb

Where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and a and b are the allometric coefficient and exponent, respectively. The successful application of this method requires robust and consistent pharmacokinetic data from multiple animal species.

Without access to foundational preclinical data for this compound, the construction of data tables and a detailed analysis of its pharmacokinetic profile across species is not possible at this time. Such information is likely proprietary and resides with the developing institution or has not yet been published.

Further research and publication of preclinical findings are necessary to enable a comprehensive understanding of the pharmacokinetic and pharmacodynamic profile of this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Azetidine (B1206935) and Dimethylethanamine Hybrid Scaffolds

Future investigations should prioritize the design and synthesis of hybrid scaffolds that merge the 2-(azetidin-3-yl)ethanamine core with other pharmacologically relevant moieties. The creation of fused, bridged, and spirocyclic systems incorporating the azetidine ring can lead to molecules with novel three-dimensional shapes and improved physicochemical properties, which are particularly important for targeting complex biological systems like the central nervous system. nih.govnih.gov By systematically varying the architecture, researchers can modulate properties such as lipophilicity, polarity, and metabolic stability. For instance, integrating the dimethylethanamine side chain into larger macrocyclic structures or decorating the azetidine nitrogen with diverse heterocyclic systems could unlock new biological activities. mdpi.com This exploration into new chemical space is a critical step in diversifying the potential therapeutic applications of this compound class. nih.gov

Table 1: Conceptual Hybrid Scaffolds Based on 2-(Azetidin-3-yl)-N,N-dimethylethanamine

| Scaffold Type | Structural Modification Concept | Potential Therapeutic Advantage |

|---|---|---|

| Spirocyclic | Fusing a carbocyclic or heterocyclic ring at the azetidine C3 position. | Enhanced 3D complexity, improved target specificity. |

| Bridged | Creating a bicyclic system by linking the azetidine nitrogen to the ethanamine backbone. | Conformationally constrained analogue for SAR studies. |

| Fused-Heterocyclic | Annulating a heterocyclic ring (e.g., pyrazole, triazole) to the azetidine core. | Introduction of new pharmacophoric elements and interaction points. |

| Macrocyclic | Incorporating the entire scaffold into a larger ring system. | Improved membrane permeability and metabolic stability. |

Advanced Synthetic Methodologies for Enhanced Divergent Libraries

To fully explore the structure-activity relationship (SAR) of this scaffold, the development of advanced synthetic methodologies capable of producing large, diverse libraries of analogues is essential. Diversity-oriented synthesis (DOS) pathways will be instrumental in accessing a wide array of molecular frameworks from a common azetidine precursor. nih.gov Recent advances in synthetic chemistry, such as palladium-catalyzed intramolecular C(sp3)–H amination, visible-light-mediated photocycloadditions (aza-Paternò-Büchi reactions), and strain-release functionalization of related azabicyclo[1.1.0]butanes, offer powerful tools for constructing and modifying the azetidine core with high efficiency and stereocontrol. rsc.orgacs.orgresearchgate.netacs.org These methods facilitate the late-stage functionalization of the scaffold, allowing for the rapid generation of analogues with varied substitution patterns on both the azetidine ring and the dimethylethanamine side chain. Such enhanced divergent libraries are crucial for systematic screening and optimization of lead compounds.

Table 2: Advanced Synthetic Methodologies for Library Generation

| Synthetic Method | Description | Application to Scaffold |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | A strategy to create structurally diverse small molecules from simple starting materials. | Generation of fused, bridged, and spirocyclic azetidine derivatives. nih.gov |

| C-H Amination | Intramolecular cyclization to form the azetidine ring via palladium catalysis. | Efficient synthesis of functionalized azetidine precursors. rsc.org |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form azetidines. | Access to novel and complex azetidine core structures. rsc.orgresearchgate.net |

| Strain-Release Functionalization | Using highly strained intermediates like azabicyclo[1.1.0]butanes for modular synthesis. | Introduction of diverse functional groups onto the azetidine ring. acs.org |

Integration of High-Throughput Screening with Computational Prediction for Lead Identification

The large chemical libraries generated through advanced synthesis necessitate efficient screening strategies. The integration of high-throughput screening (HTS) with sophisticated computational modeling represents a powerful approach for rapidly identifying promising lead candidates. ox.ac.uk Diversity-based high-throughput virtual screening (D-HTVS) can be employed to computationally screen vast virtual libraries of this compound derivatives against specific biological targets. nih.gov This initial in silico filtering prioritizes molecules with the highest predicted binding affinity. Subsequent experimental HTS, utilizing assays such as cell-based T-cell proliferation or enzyme inhibition assays, can then validate these computational hits. nih.gov This synergistic workflow, combining predictive computational chemistry with empirical biological data, accelerates the discovery process and optimizes the allocation of resources. nih.gov

Detailed Mechanistic Investigations of Receptor Binding and Enzyme Inhibition

A fundamental understanding of how derivatives of this compound interact with their biological targets is paramount for rational drug design. Future research must focus on detailed mechanistic studies to elucidate the molecular basis of their activity. Techniques such as Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of compounds to their target proteins, as has been demonstrated for other azetidine-based inhibitors. acs.orgnih.gov X-ray crystallography or cryo-electron microscopy can provide atomic-level snapshots of the compound bound to its receptor or enzyme, revealing key intermolecular interactions. Furthermore, kinetic enzyme assays are crucial for determining the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), which provides valuable insights for optimizing inhibitor potency and selectivity. nih.gov These detailed mechanistic data are essential for refining lead compounds and understanding their structure-activity relationships. nih.govnih.gov

Development of Specialized Preclinical Animal Models for Specific Target Pathways

The successful translation of promising compounds from the laboratory to the clinic is often hindered by the limitations of preclinical models. synapcell.comacs.org Therefore, a critical future direction is the development and use of specialized animal models that accurately recapitulate the human disease state for the specific pathways targeted by this compound derivatives. Depending on the therapeutic target, this could involve creating transgenic rodent models that express a human protein, using chemical-toxin models to induce specific neurodegeneration, or employing viral vectors for targeted gene expression in specific brain regions. nih.gov For CNS-active compounds, the use of translational biomarkers, such as electroencephalography (EEG), can help bridge the gap between rodent models and human studies by providing quantifiable physiological readouts. synapcell.com Selecting or developing the most appropriate model system based on a strong scientific rationale is crucial for validating drug targets and increasing the predictive value of preclinical efficacy studies. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.